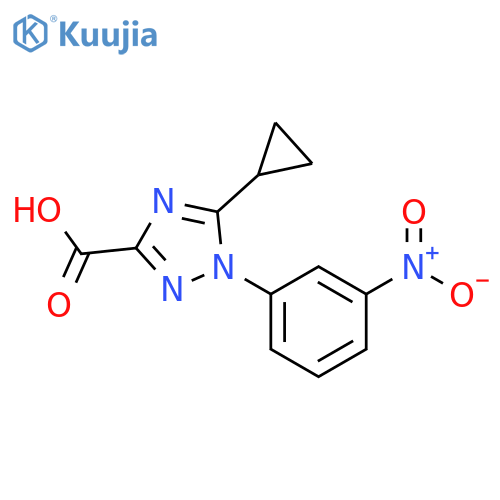Cas no 2060052-30-2 (5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid)

2060052-30-2 structure
商品名:5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
CAS番号:2060052-30-2
MF:C12H10N4O4
メガワット:274.23220205307
MDL:MFCD30500824
CID:5183463
PubChem ID:125458351
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,4-Triazole-3-carboxylic acid, 5-cyclopropyl-1-(3-nitrophenyl)-
- 5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
-
- MDL: MFCD30500824
- インチ: 1S/C12H10N4O4/c17-12(18)10-13-11(7-4-5-7)15(14-10)8-2-1-3-9(6-8)16(19)20/h1-3,6-7H,4-5H2,(H,17,18)
- InChIKey: XHOXSPNJVCKYEJ-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC([N+]([O-])=O)=C2)C(C2CC2)=NC(C(O)=O)=N1
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-340158-1.0g |
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid |
2060052-30-2 | 95.0% | 1.0g |
$728.0 | 2025-03-18 | |
| Enamine | EN300-340158-0.1g |
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid |
2060052-30-2 | 95.0% | 0.1g |
$640.0 | 2025-03-18 | |
| Enamine | EN300-340158-5g |
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid |
2060052-30-2 | 5g |
$2110.0 | 2023-09-03 | ||
| Enamine | EN300-340158-5.0g |
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid |
2060052-30-2 | 95.0% | 5.0g |
$2110.0 | 2025-03-18 | |
| Enamine | EN300-340158-10g |
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid |
2060052-30-2 | 10g |
$3131.0 | 2023-09-03 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058943-5g |
5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid |
2060052-30-2 | 95% | 5g |
¥9926.0 | 2023-03-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058943-1g |
5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid |
2060052-30-2 | 95% | 1g |
¥3423.0 | 2023-03-11 | |
| Enamine | EN300-340158-10.0g |
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid |
2060052-30-2 | 95.0% | 10.0g |
$3131.0 | 2025-03-18 | |
| Enamine | EN300-340158-0.05g |
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid |
2060052-30-2 | 95.0% | 0.05g |
$612.0 | 2025-03-18 | |
| Enamine | EN300-340158-1g |
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid |
2060052-30-2 | 1g |
$728.0 | 2023-09-03 |
5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
2060052-30-2 (5-cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid) 関連製品
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
